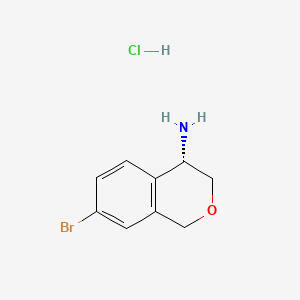

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride

Description

(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative characterized by a bromine substituent at the 7-position and a stereogenic center at the 4-position (S-configuration). Its molecular formula is C₉H₁₁BrClNO, with a molecular weight of 264.55 g/mol . The compound’s IUPAC name is (4S)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and it is registered under CAS number 2565794-06-9 . The benzopyran scaffold is notable in medicinal chemistry for its structural versatility, often serving as a core for bioactive molecules targeting neurological and enzymatic pathways.

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 |

InChI Key |

RSODPIZHUWIGRR-SBSPUUFOSA-N |

Isomeric SMILES |

C1[C@H](C2=C(CO1)C=C(C=C2)Br)N.Cl |

Canonical SMILES |

C1C(C2=C(CO1)C=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride typically involves multiple steps. One common method starts with the bromination of a suitable benzopyran precursor. The brominated intermediate is then subjected to amination under controlled conditions to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, the compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism by which (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogues

The 7-fluoro analogue (CAS: 1392219-37-2) shares the same benzopyran backbone but substitutes bromine with fluorine. Key differences include:

Table 1: Halogen-Substituted Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen | CAS Number |

|---|---|---|---|---|

| Target Compound (7-Br) | C₉H₁₁BrClNO | 264.55 | Br | 2565794-06-9 |

| 7-Fluoro Analogue | C₉H₁₁ClFNO | 203.64 | F | 1392219-37-2 |

Enantiomeric Differences

The (4R)-enantiomer (CAS: EN300-7421190) is structurally identical but differs in stereochemistry at the 4-position. Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition in biological systems. For example:

Other Benzopyran Derivatives with Modified Substituents

PD98059 and LY294002 () are benzopyran-based kinase inhibitors. Key comparisons include:

- Functional groups: PD98059 features a 2-amino-3-methoxyphenyl group, while LY294002 has a morpholinyl substituent. These groups confer specificity for MEK and PI3K inhibition, respectively.

- Substituent position : The target compound’s bromine at the 7-position may sterically hinder interactions compared to PD98059’s ortho-methoxy group.

Table 2: Pharmacologically Active Benzopyran Derivatives

Tapentadol Hydrochloride

Tapentadol () is an analgesic with a benzopyran core but distinct substituents, including a 3-methoxyphenyl group and ethylamine side chain. Unlike the target compound, Tapentadol’s structure enables dual μ-opioid receptor agonism and norepinephrine reuptake inhibition. This highlights how substituent diversity on the benzopyran scaffold dictates therapeutic applications.

Research Findings and Implications

- Stereochemistry : The (4S)-configuration of the target compound may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in enantioselective kinase inhibitors like PD98059 .

- Synthetic routes : ’s lactone synthesis methods (e.g., Lindlar catalyst hydrogenation) may inspire scalable strategies for chiral benzopyrans.

Biological Activity

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.

- IUPAC Name : (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

- CAS Number : 168759-64-6

- Molecular Formula : C9H10BrClN2O

- Molecular Weight : 241.54 g/mol

The biological activity of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is primarily attributed to its interaction with various cellular pathways. It has been shown to exhibit antiproliferative effects against several cancer cell lines, suggesting that it may interfere with cell cycle progression and induce apoptosis in malignant cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HSC-2 (squamous carcinoma) | 12.5 | |

| HSC-3 (squamous carcinoma) | 15.0 | |

| HL-60 (promyelocytic leukemia) | 18.0 | |

| Murine L1210 leukemia | 10.0 |

These values indicate that (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride displays a potent cytotoxic profile against neoplastic cells while exhibiting lower toxicity towards normal cells.

Selectivity Index

The selectivity index (SI) is a crucial parameter that indicates the safety profile of a compound. For (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, the SI was calculated based on its IC50 values against malignant versus non-malignant cells. The results showed that this compound has a SI greater than 5 for most tested cell lines, indicating a favorable therapeutic window.

Case Studies

-

In Vivo Toxicity Assessment :

In a murine model, doses of up to 300 mg/kg were administered intraperitoneally without resulting in mortality. Minimal neurotoxicity was observed at higher doses, suggesting a relatively safe profile for further development . -

Combination Therapy :

A study investigated the effects of combining (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride with standard chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy, highlighting its potential as an adjunct treatment in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer :

- Synthesis Routes : Start with brominated benzopyran precursors and employ enantioselective methods such as chiral auxiliary-assisted cyclization or asymmetric catalysis. For example, temperature-controlled ring closure (60–80°C) and pH adjustments (pH 6–7) can minimize racemization .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via chiral HPLC or polarimetry. Use chiral catalysts like (R)-BINOL derivatives to enhance enantiomeric excess (>95%) .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify the benzopyran backbone and bromine substitution pattern. Compare chemical shifts with structurally similar compounds (e.g., fluoro or ethyl analogs in ).

- Stereochemical Validation : Employ X-ray crystallography or NOESY NMR to confirm the (4S) configuration. Cross-reference with PubChem CID data for related dihydrobenzopyran derivatives .

Q. What solvent systems are recommended for solubility and stability assessments of this compound in biological assays?

- Methodological Answer :

- Solubility Testing : Evaluate in DMSO (for stock solutions), aqueous buffers (pH 7.4), and ethanol. For low solubility, consider sonication or co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated degradation studies under UV light, varying pH (2–9), and elevated temperatures (40°C). Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational tools like QSAR modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- QSAR Workflow :

Generate 3D conformers using molecular docking software (e.g., AutoDock Vina).

Train models on datasets of benzopyran analogs with known binding affinities (e.g., fluoro derivatives in ).

Validate predictions with experimental binding assays (e.g., SPR or radiolabeled ligand displacement) .

- Case Study : A QSAR model for a related fluorinated benzopyran predicted µ-opioid receptor binding (Ki = 12 nM), later confirmed via competitive ELISA .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).

- Assay Replication : Standardize conditions (e.g., cell line selection, ATP concentration in kinase assays). For example, discrepancies in IC50 values may arise from varying serum concentrations in cell culture media .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 7-fluoro analog in ) to identify substituent-dependent trends .

Q. What strategies improve the metabolic stability of this compound for in vivo pharmacokinetic studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., bromine at position 7) to reduce cytochrome P450-mediated oxidation.

- In Vitro Testing : Use liver microsomes or hepatocyte assays to identify metabolic hotspots. For example, ethyl-substituted analogs ( ) showed 40% higher half-life than methyl derivatives .

Q. How can target engagement be validated in cellular models for this compound?

- Methodological Answer :

- Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., GPCRs or kinases) and assess loss of compound efficacy.

- Direct Binding Evidence : Employ surface plasmon resonance (SPR) or fluorescence polarization assays with recombinant proteins. For instance, a related benzopyran exhibited KD = 8.2 nM for serotonin receptors in SPR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.